methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate” is a chemical compound with the CAS Number: 2503208-70-4 . It is a powder form substance and has a molecular weight of 220.23 .
Synthesis Analysis
The synthesis of this compound has been investigated in various studies. For instance, the Candida antarctica lipase B (Novozyme 435) catalyzed resolution of a similar compound, 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349), has been investigated in six ionic liquids .Molecular Structure Analysis
The molecular structure of this compound is complex. The crystal data of a similar compound, C19H16N6O3, has been reported with a molecular weight of 367.38 g/mol .Physical and Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 220.23 . The storage temperature is room temperature .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate involves the condensation of 2-amino-5-methylbenzoic acid with ethyl acetoacetate, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-5-methylbenzoic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-methylbenzoic acid in methanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add acetic anhydride to the reaction mixture and heat under reflux for 2 hours.", "Step 4: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2-3.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by recrystallization from ethanol to obtain methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate as a white solid." ] } | |
CAS No. |
2503208-70-4 |
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.